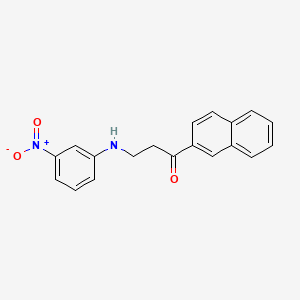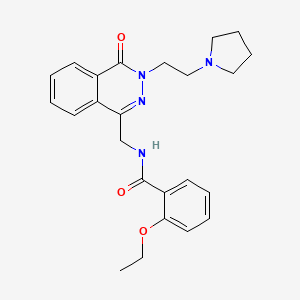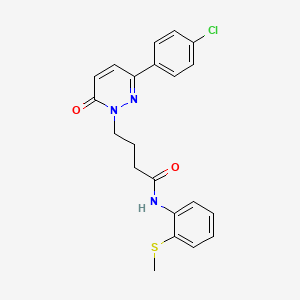
1-(2-萘基)-3-(3-硝基苯胺基)-1-丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone, commonly known as NAP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthyl derivatives and has a yellow crystalline appearance. NAP has been studied extensively for its various applications in the fields of biochemistry, pharmacology, and medicine.
科学研究应用
晶体学和光谱学研究
萘衍生物(例如 1-(萘胺基)-1-(对氯苯基腙基)-2-丙酮)的晶体结构和光谱性质提供了对分子间和分子内氢键、π-π 堆叠相互作用以及硝基取代对分子刚性和共面性的影响的见解。此类研究对于理解分子相互作用的结构基础至关重要,这在材料科学、分子工程和功能性有机材料的设计中至关重要 (Abdel-Jalil et al., 2015).
光物理和光化学性质
对萘衍生物的光物理学的研究,包括它们的光解和在光照射下的反应,有助于理解光诱导过程。这些研究对光伏材料、有机发光二极管 (OLED) 和光化学合成方法的发展具有影响 (Eberson & Radner, 1991).
荧光衍生化
萘衍生物已用于荧光衍生化,增强了氨基酸的荧光特性,用于生物分析。该应用在生物分析化学中至关重要,能够灵敏地检测和定量复杂基质中的生物分子 (Frade et al., 2007).
气相反应和大气化学
研究萘及其硝基衍生物与大气反应物的气相反应,可以深入了解空气污染物的形成和大气化学的机理。了解这些过程对于环境监测和制定减轻空气污染的策略至关重要 (Pitts et al., 1985).
催化和聚合
对萘基化合物的催化研究,包括它们在烯烃聚合和新型催化剂体系开发中的作用,影响了材料科学和工业化学。这些研究旨在改善聚合物的性能,并为化学转化开发更高效和选择性的催化剂 (Wang et al., 2016).
属性
IUPAC Name |
1-naphthalen-2-yl-3-(3-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(16-9-8-14-4-1-2-5-15(14)12-16)10-11-20-17-6-3-7-18(13-17)21(23)24/h1-9,12-13,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNLXLCJQMVEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-09-1 |
Source


|
| Record name | 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)
methanone O-isopropyloxime](/img/structure/B2926360.png)
![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)
![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)
![3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2926363.png)

![2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B2926365.png)
![5-(2,4-dichlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2926366.png)

![2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2926369.png)

![ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate](/img/structure/B2926372.png)

